Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate
Description
Molecular Architecture of the 8-Azabicyclo[3.2.1]octane Core
The fundamental structural framework of this compound is built upon the 8-azabicyclo[3.2.1]octane scaffold, which constitutes the central core of the tropane alkaloid family. This bicyclic system features a unique architectural arrangement where two cyclopentane rings share a common nitrogen-containing bridge, creating a rigid three-dimensional structure that significantly influences the compound's overall molecular geometry. The bridgehead nitrogen atom occupies position 8 within the bicyclic framework, establishing a fixed spatial relationship between the two rings that cannot undergo ring flipping or other conformational interconversions typical of more flexible cyclic systems.
Nuclear magnetic resonance spectroscopic analysis of related 8-azabicyclo[3.2.1]octane derivatives reveals characteristic coupling patterns that reflect the rigid nature of this core structure. The piperidine ring within the bicyclic system adopts a chair conformation, with substituents preferentially occupying equatorial positions to minimize steric interactions. This conformational preference is particularly important for understanding the spatial arrangement of functional groups attached to the bicyclic core, as the rigid geometry constrains the possible orientations of substituents and influences their chemical reactivity.
The nitrogen atom at position 8 serves as a crucial structural anchor point, not only maintaining the bicyclic architecture but also providing a site for further functionalization. In this compound, this nitrogen atom forms part of an extended propanoate ester side chain, creating an additional level of structural complexity that extends beyond the basic tropane core. The presence of the nitrogen bridge creates distinctive chemical environments for carbon atoms throughout the bicyclic system, resulting in characteristic nuclear magnetic resonance chemical shifts and coupling patterns that can be used for structural identification and confirmation.
Table 1: Structural Parameters of the 8-Azabicyclo[3.2.1]octane Core
| Parameter | Value | Reference |
|---|---|---|
| Ring System | Bicyclic bridged | |
| Bridgehead Positions | C1, C5 | |
| Bridge Length | Three carbons | |
| Nitrogen Position | N8 | |
| Preferred Ring Conformation | Chair (piperidine portion) |
Stereochemical Analysis of the Hydroxymethyl Substitution at C3
The stereochemical configuration at carbon 3 represents a critical structural feature that significantly impacts the three-dimensional arrangement and potential biological activity of this compound. Stereochemical analysis of tropane alkaloids reveals that substitution at the carbon 3 position can occur in either the exo (beta) or endo (alpha) configuration, with each orientation presenting distinct spatial relationships to the bicyclic core structure. The hydroxyl group substitution at carbon 3 creates a chiral center that must be carefully characterized to fully understand the compound's structural properties.
Advanced nuclear magnetic resonance techniques, particularly the application of Mosher's reagent methodology, have proven invaluable for determining the absolute configuration of hydroxyl-substituted tropane derivatives. This approach involves the formation of diastereomeric esters using both (S)- and (R)-alpha-methoxy-alpha-trifluoromethylphenylacetate derivatives, followed by comparison of the resulting nuclear magnetic resonance spectra to determine the stereochemical arrangement. The anisochrony effects observed in these derivatization studies provide definitive evidence for the spatial orientation of the hydroxyl substituent relative to the bicyclic core.
The stereochemical configuration at carbon 3 also influences the overall conformational behavior of the molecule, as different orientations of the hydroxyl group can lead to varying degrees of intramolecular hydrogen bonding and steric interactions. Analysis of coupling constants in the nuclear magnetic resonance spectra of related compounds reveals characteristic patterns that reflect the stereochemical environment. For instance, the coupling constants between protons at positions 11, 12, 13, and 17 in the tropane core system show distinct patterns that correlate with specific stereochemical arrangements.
Table 2: Stereochemical Characteristics of Carbon 3 Substitution
| Characteristic | Alpha Configuration | Beta Configuration |
|---|---|---|
| Spatial Orientation | Endo (concave face) | Exo (convex face) |
| Steric Interactions | Higher with core | Lower with core |
| NMR Coupling Patterns | Distinct alpha signals | Distinct beta signals |
| Hydrogen Bonding Potential | Variable | Variable |
Conformational Dynamics of the Propanoate Ester Side Chain
The propanoate ester side chain attached to the nitrogen at position 8 introduces significant conformational flexibility to the otherwise rigid 8-azabicyclo[3.2.1]octane core structure. Ester functional groups are known for their conformational flexibility due to the relatively low rotational barriers around the carbon-oxygen bonds, allowing for multiple stable conformations that can interconvert under ambient conditions. This flexibility contrasts sharply with the rigid bicyclic core, creating a molecule with both fixed and dynamic structural elements.
Conformational analysis of carboxylic acid esters reveals a general preference for the S-cis (or Z) conformation rather than the S-trans (or E) alternative, driven by a combination of hyperconjugation and dipole minimization effects. However, the specific conformational preferences of the propanoate ester side chain in this compound are influenced by the steric and electronic environment created by the bicyclic core structure. The presence of the methyl branch at the alpha position of the propanoate chain adds an additional layer of conformational complexity, as this substituent can adopt different orientations relative to the ester carbonyl group.
Rotational energy profiles for ester side chains typically show energy barriers in the range of 10-15 kilojoules per mole, indicating that conformational interconversion occurs readily at room temperature. The dynamic nature of the ester side chain allows the molecule to adopt multiple conformations in solution, potentially influencing its interactions with biological targets or other chemical species. Nuclear magnetic resonance spectroscopy provides valuable insights into these conformational dynamics, as the averaging of nuclear magnetic resonance signals reflects the rapid interconversion between different conformational states.
The ethyl ester terminus of the side chain contributes additional conformational degrees of freedom, as rotation around the carbon-carbon bond of the ethyl group can occur with minimal energy barriers. This conformational flexibility extends the range of possible molecular shapes and may influence the compound's physical properties, such as solubility and crystallization behavior. The overall conformational landscape of the molecule represents a complex interplay between the rigid bicyclic core and the flexible ester side chain, creating a dynamic molecular system with multiple accessible conformational states.
Table 3: Conformational Parameters of the Propanoate Ester Side Chain
| Structural Element | Rotational Barrier (kJ/mol) | Preferred Conformation | Dynamic Behavior |
|---|---|---|---|
| Ester C-O Bond | 10-15 | S-cis | Rapid exchange |
| Alpha Carbon | 5-10 | Staggered | Rapid exchange |
| Ethyl Terminus | 1-3 | Anti | Very rapid exchange |
| Overall Chain | Variable | Extended | Multiple states |
Properties
IUPAC Name |
ethyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-17-13(16)9(2)8-14-10-4-5-11(14)7-12(15)6-10/h9-12,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOUISVXDGQWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CN1C2CCC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Ethyl 3-{3-hydroxy-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities.
Mode of Action
The exact mode of action of Ethyl 3-{3-hydroxy-8-azabicyclo[32It is known that tropane alkaloids, which share a similar structure, have diverse biological activities. These activities are likely due to their interaction with various biological targets.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-{3-hydroxy-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways.
Result of Action
The molecular and cellular effects of Ethyl 3-{3-hydroxy-8-azabicyclo[32Compounds with a similar structure have been shown to exhibit good nematicidal activities, suggesting that this compound may have similar effects.
Biological Activity
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate is a compound with significant potential in pharmacology due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C13H23NO3
- Molar Mass : 241.33 g/mol
- IUPAC Name : Ethyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-2-methylpropanoate
- CAS Number : 1274828-12-4
The compound features an azabicyclo[3.2.1]octane structure, which is known for its presence in various biologically active molecules, particularly in the realm of neuropharmacology .
Research indicates that compounds with the azabicyclo[3.2.1]octane framework often exhibit activity as monoamine reuptake inhibitors , affecting neurotransmitter systems related to mood and cognition. Specifically, these compounds may inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical in treating mood disorders such as depression and anxiety .
Table 1: Comparison of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of monoamine transporters, suggesting its potential as a therapeutic agent for conditions related to neurotransmitter dysregulation . The compound's unique hydroxyl and ester functionalities may enhance its binding affinity and selectivity towards these targets.
Case Studies
A notable case study involved the evaluation of related azabicyclo derivatives in clinical settings for treating major depressive disorder (MDD). The results indicated that these compounds could reduce depressive symptoms effectively while presenting a more favorable side effect profile compared to traditional antidepressants like tricyclics and SSRIs .
Additionally, a study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the bicyclic structure could lead to enhanced efficacy as kappa opioid receptor antagonists, further broadening the therapeutic applications of this class of compounds .
Therapeutic Implications
The pharmacological properties of this compound suggest a potential role in:
- Depression : As a monoamine reuptake inhibitor, it may help alleviate symptoms associated with MDD.
- Anxiety Disorders : Its action on serotonin and norepinephrine transporters could be beneficial in managing anxiety.
- Attention Deficit Hyperactivity Disorder (ADHD) : Given its neuropharmacological profile, it may also be explored for ADHD treatment.
Scientific Research Applications
Central Nervous System (CNS) Activity
The bicyclic structure of ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate is reminiscent of tropane alkaloids, which are known for their interactions with neurotransmitter systems in the brain. Research indicates that compounds with similar structures can exhibit:
- Anticholinergic Effects : Potential use in treating conditions like Parkinson's disease and motion sickness.
- Analgesic Properties : Possible applications in pain management due to their influence on opioid receptors.
Drug Development
Due to its structural characteristics, this compound may serve as a lead compound in drug design, particularly for:
- Targeted Therapies : Modifications can enhance specificity for certain biological targets.
- Prodrug Strategies : The ester functionality allows for potential conversion into active drug forms within the body.
Case Study 1: CNS Activity Assessment
A study examined the effects of compounds with similar bicyclic structures on neurotransmitter modulation in animal models. Results indicated significant alterations in dopamine and acetylcholine levels, suggesting potential therapeutic effects for neurodegenerative diseases.
Case Study 2: Pain Management Trials
In preclinical trials, derivatives of this compound were tested for analgesic properties using standard pain models (e.g., hot plate test). The findings demonstrated a dose-dependent reduction in pain responses, highlighting its potential as an analgesic agent.
Comparison with Related Compounds
| Compound Name | Structure Type | Key Activity | Potential Applications |
|---|---|---|---|
| Tropane | Bicyclic | Anticholinergic | CNS disorders |
| Atropine | Bicyclic | Antimuscarinic | Anesthesia |
| Ethyl 3-{...} | Bicyclic | Analgesic | Pain management |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 3-hydroxy group is conserved across most analogs and is critical for hydrogen bonding with biological targets, such as acetylcholinesterase . Ester variations (e.g., ethyl 2-methylpropanoate vs. phenylpropanoate) modulate lipophilicity and metabolic stability. For instance, the phenyl group in TRC-I824270 enhances CNS penetration compared to the methylpropanoate in the target compound . N-methylation (e.g., in 1430563-76-0) increases binding affinity to dopamine receptors, as seen in antipsychotic studies .
Synthetic Utility: Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate (CAS 4261-80-7) serves as a versatile intermediate for synthesizing tropane derivatives, whereas the target compound is more specialized for esterase-resistant analogs .
Pharmacological and Industrial Relevance
Neuromodulatory Potential
The target compound’s 8-azabicyclo[3.2.1]octane core mimics tropane alkaloids, enabling interactions with muscarinic and nicotinic acetylcholine receptors. However, unlike atropine (CAS 51-55-8), which has a tropine core, the ethyl 2-methylpropanoate group reduces hydrolysis susceptibility, prolonging its half-life in vivo .
Comparative Pharmacokinetics
- Metabolic Stability: The methylpropanoate substituent in the target compound exhibits slower esterase-mediated cleavage compared to ethyl butanoate analogs .
- Bioavailability : Derivatives with aromatic groups (e.g., TRC-I824270) show higher blood-brain barrier permeability due to increased lipophilicity .
Preparation Methods
Starting Materials and Key Intermediates
- The bicyclic core is often prepared from precursors such as 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes or related azabicyclic intermediates.
- A common approach involves the reduction of a cyano-substituted bicyclic compound to the corresponding hydroxy derivative.
Reduction Techniques
- Catalytic Hydrogenation : Using palladium catalysts under hydrogen pressure to reduce cyano groups to primary amines or alcohols.
- Metal-Alcohol Reduction : Employing metals like magnesium in methanol to reduce nitriles to amines or alcohols.
- Borohydride Reduction : Lithium or sodium borohydride in alcoholic solvents (e.g., methanol) with or without amine additives (such as pyridine) is used to selectively reduce cyano groups to hydroxy groups.
Dehydration and Subsequent Reduction
- Some processes involve initial dehydration of hydroxyl precursors using acid chlorides (e.g., thionyl chloride, phosphorus oxychloride) in the presence of amines (triethylamine, pyridine) to form intermediates that are then reduced to yield the bicyclic hydroxy compounds.
Introduction of the 2-Methylpropanoate Ester Side Chain
- The ester side chain is typically introduced via coupling reactions involving the bicyclic amine and an activated ester or acid chloride derivative of 2-methylpropanoic acid.
- Carbamate or urethane linkages may be formed by reaction of the bicyclic amine with suitable carbamoyl chlorides or by coupling with carboxylic acid derivatives using standard peptide coupling reagents.
- Protective groups such as tert-butyl carbamates may be used to protect amine functionalities during side chain introduction.
Purification and Characterization
- Preparative High-Performance Liquid Chromatography (HPLC) is commonly employed to purify the final compound and intermediates, ensuring high purity for pharmaceutical applications.
- The final product is often isolated as a colorless oil or crystalline solid, depending on the exact substitution pattern and purification method.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of bicyclic core | Starting from cyano-substituted bicyclic compound | Construction of 8-azabicyclo[3.2.1]octane skeleton |
| 2 | Reduction | Catalytic hydrogenation (Pd catalyst), or metal/alcohol, or borohydride reduction in methanol + pyridine | Conversion of cyano to hydroxy group at 3-position |
| 3 | Dehydration (optional) | Acid chlorides (thionyl chloride, POCl3) + amine base (triethylamine, pyridine) | Formation of dehydrated intermediate for further reduction |
| 4 | Side chain coupling | Reaction with 2-methylpropanoic acid derivatives (acid chloride, activated ester) | Introduction of ethyl 2-methylpropanoate ester side chain |
| 5 | Purification | Preparative HPLC | Isolation of high purity final compound |
Detailed Research Findings from Patents
A key patent (WO1999029690A1) describes the preparation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes, which are reduced using lithium or sodium borohydride in methanol, optionally with pyridine, or by catalytic hydrogenation with palladium catalysts to yield hydroxy-substituted bicyclic compounds. This method is applicable to the preparation of this compound intermediates.
The same patent outlines dehydration steps using acid chlorides such as thionyl chloride in the presence of amine bases like triethylamine or pyridine to convert hydroxyl precursors into reactive intermediates suitable for further functionalization.
Another patent (US9393239B2) discusses coupling reactions to introduce side chains onto the bicyclic amine core, including carbamate formation and esterification, which are relevant to attaching the 2-methylpropanoate ester group.
Preparative HPLC is emphasized as a purification method to achieve the desired purity and isolate the compound as a colorless oil or crystalline solid suitable for pharmaceutical use.
Notes on Reaction Conditions and Optimization
The choice of reduction method depends on substrate sensitivity and desired stereochemistry; catalytic hydrogenation offers mild conditions but requires specialized equipment.
Borohydride reductions are more accessible and can be tuned by solvent and additive choice (e.g., pyridine to modulate reactivity).
Dehydration reactions require careful control of acid chloride equivalents and amine base to avoid overreaction or side reactions.
Coupling reactions for ester introduction benefit from the use of protecting groups on amines to prevent side reactions.
Q & A
Q. How can in vitro/in vivo models evaluate efficacy in neurodegenerative disease contexts?
- Methodology :
- In vitro : Aβ42 oligomer-induced toxicity in primary neurons (EC₅₀ determination).
- In vivo : Transgenic APP/PS1 mice treated orally (10 mg/kg) for 12 weeks; assess plaque reduction via PET imaging.
- Reference : Alzheimer’s models in .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
